N'-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide
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Overview
Description
N’-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a chlorophenyl group and two phenoxy groups attached to an acetohydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2,2-diphenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major products are the corresponding amine and carbonyl compound.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
N’-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide has various applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex formation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N’-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide is unique due to the presence of both chlorophenyl and diphenoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its ability to form stable complexes with metal ions and its potential pharmacological properties.
Properties
Molecular Formula |
C21H17ClN2O3 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2,2-diphenoxyacetamide |
InChI |
InChI=1S/C21H17ClN2O3/c22-19-14-8-7-9-16(19)15-23-24-20(25)21(26-17-10-3-1-4-11-17)27-18-12-5-2-6-13-18/h1-15,21H,(H,24,25)/b23-15+ |
InChI Key |
YHHCGWQVQRPTER-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=CC=CC=C2Cl)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NN=CC2=CC=CC=C2Cl)OC3=CC=CC=C3 |
Origin of Product |
United States |
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